molecular formula C13H18O5 B13672867 Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13672867
M. Wt: 254.28 g/mol
InChI Key: HMVYPAKMGGXIJH-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-(2,6-dimethoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Syringol: 2,6-Dimethoxyphenol, a phenolic compound with similar methoxy substitutions.

    Guaiacol: 2-Methoxyphenol, another phenolic compound with a single methoxy group.

Uniqueness

Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ester and hydroxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O5/c1-4-18-12(15)8-9(14)13-10(16-2)6-5-7-11(13)17-3/h5-7,9,14H,4,8H2,1-3H3

InChI Key

HMVYPAKMGGXIJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC=C1OC)OC)O

Origin of Product

United States

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